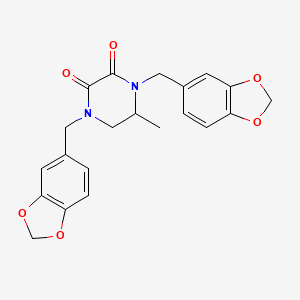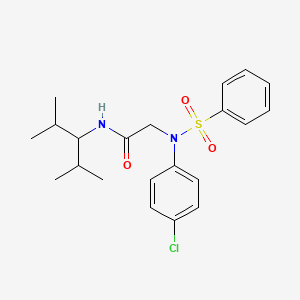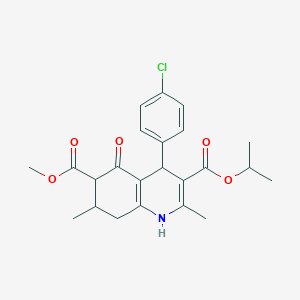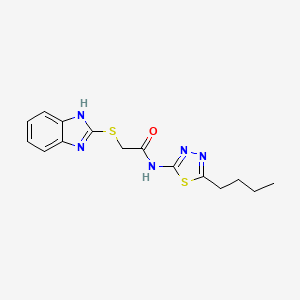
3-(3-nitrophenyl)-5-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving similar compounds can include various processes such as photochemical mechanisms leading to products like nitroso hydrates through dual proton transfer processes . The exact reactions would depend on the specific structure and functional groups present in the compound.Scientific Research Applications
Catalysis
3-(3-nitrophenyl)-5-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole: may serve as a catalyst in organic synthesis. Schiff bases, which share a similar structural motif, are known to facilitate various chemical reactions, including catalytic processes that form new bonds or introduce functional groups . The presence of a nitro group and a pyrazole ring in the compound could potentially enhance its catalytic capabilities, making it valuable for developing new synthetic pathways.
Coordination Chemistry
This compound could act as a ligand in coordination chemistry, binding to metal ions to form complex structures. The potential applications of such complexes span from catalysis to materials science. The nitrophenyl and phenyl groups offer multiple sites for coordination, which could lead to the formation of novel metal-organic frameworks with unique properties .
Medicinal Chemistry
In pharmaceutical research, compounds like 3-(3-nitrophenyl)-5-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole are often explored for their biological activity. Indole derivatives, which are structurally related, have shown a wide range of biological activities, suggesting that this compound could be a precursor or an active moiety in drug development .
Material Science
The structural features of this compound suggest potential applications in material science, particularly in the development of novel polymers or coatings. Its incorporation into polymeric matrices could enhance properties such as thermal stability or flame retardancy .
Environmental Applications
Compounds with nitrophenyl groups have been used in environmental applications, such as flame retardants3-(3-nitrophenyl)-5-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole could contribute to the development of new materials that improve fire safety without compromising environmental health .
Analytical Chemistry
The compound’s unique structure could make it a candidate for use in analytical chemistry as a reagent or a standard for calibrating instruments. Its potential to form stable complexes with various metals could be exploited in spectroscopy or chromatography to detect or quantify metal ions .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other compounds or systems. This can be highly variable and depends on the specific structure and properties of the compound. Without more specific information, it’s difficult to provide a detailed analysis of the mechanism of action of this compound .
properties
IUPAC Name |
1-[5-(3-nitrophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-18(22)20-17(13-7-4-3-5-8-13)12-16(19-20)14-9-6-10-15(11-14)21(23)24/h3-11,17H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCEZUXGPHPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4135661.png)
![methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4135667.png)
![N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4135669.png)


![N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide](/img/structure/B4135689.png)

![2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4135693.png)
![N-({5-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4135702.png)

![2-{[4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4135710.png)
![3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B4135716.png)
![N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135723.png)